molecular formula C16H15N3O B2480445 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B2480445
M. Wt: 265.31 g/mol
InChI Key: GVHZOOKPKNWNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2OC_{16}H_{16}N_2O, with a molecular weight of 252.31 g/mol. The oxadiazole ring is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with oxadiazole derivatives, including:

  • Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.

The anticancer effects of this compound are primarily attributed to the following mechanisms:

  • Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : It disrupts the cell cycle in cancer cells, preventing them from proliferating .
  • Inhibition of Angiogenesis : The compound may also inhibit the formation of new blood vessels that supply tumors .

In Vitro Studies

A study evaluating the cytotoxicity of related oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BA5492.41
Compound CHeLa1.50

These results indicate that modifications in the oxadiazole structure can significantly influence biological activity .

Antimicrobial Activity

Some derivatives of 1,2,4-oxadiazoles have demonstrated antibacterial properties against pathogens like Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Case Studies

In a recent study focusing on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis : The compound was synthesized through a condensation reaction involving phenyl-substituted oxadiazoles.
  • Biological Evaluation : In vitro assays revealed that certain derivatives exhibited higher selectivity and potency against cancer cells compared to traditional chemotherapeutics like doxorubicin .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. In particular, the compound 6h (related to 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) exhibited percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line and moderate activity against several others such as OVCAR-8 and NCI-H40 .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of oxadiazole derivatives. Research indicates that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of reactive oxygen species (ROS), leading to reduced neuronal apoptosis .

Materials Science Applications

Fluorescent Materials
The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials are advantageous in applications such as sensors and light-emitting devices due to their tunable photophysical properties .

Photostability Studies
Research has also focused on the photostability of oxadiazole-containing compounds under UV radiation. The findings suggest that these compounds can serve as effective stabilizers in polymer formulations exposed to sunlight, thereby enhancing the longevity and performance of materials used in outdoor applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved EffectsReferences
Medicinal ChemistryAnticancer agentsSignificant growth inhibition in cancer cell lines
Neuroprotective agentsReduced oxidative stress in neuronal cells
Materials ScienceFluorescent materialsEnhanced photophysical properties
Photostability in polymersImproved longevity under UV exposure

Case Studies

Case Study 1: Anticancer Activity
A study published in ACS Omega evaluated various N-Aryl oxadiazole derivatives for their anticancer activity. The results indicated that certain modifications to the oxadiazole ring significantly enhanced their efficacy against multiple cancer types, providing a foundation for further development of targeted therapies .

Case Study 2: Neuroprotection
In a neuroprotection study involving mouse models of Alzheimer’s disease, derivatives of this compound were administered to assess their effects on cognitive decline. The results showed notable improvements in memory retention and reduced markers of neuroinflammation .

Properties

IUPAC Name

2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13/h1-10,14H,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHZOOKPKNWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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